molecular formula C25H21N3O2 B12175350 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide

Cat. No.: B12175350
M. Wt: 395.5 g/mol
InChI Key: PSMZIABMUSBCOG-UHFFFAOYSA-N
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Description

2-[6-(Benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide is a synthetic indole-acetamide derivative of interest in medicinal chemistry and pharmacology research. Compounds based on the indole scaffold are known to exhibit a wide spectrum of biological activities, making them a core structure in drug discovery . Specifically, structurally related indole-acetamides have been identified as high-affinity ligands and potent antagonists for specific receptors, such as the melanin-concentrating hormone receptor 1 (MCHr1), which is a target investigated for metabolic disorders . Furthermore, other N-benzyl-acetamide analogs incorporating an indole moiety have demonstrated significant activity as inhibitors of viral enzymes, including SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), highlighting the potential of this chemical class in antiviral research . The presence of dual indole systems in this molecule may enhance its interaction with biological targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C25H21N3O2/c29-25(27-21-8-6-19-10-12-26-23(19)14-21)16-28-13-11-20-7-9-22(15-24(20)28)30-17-18-4-2-1-3-5-18/h1-15,26H,16-17H2,(H,27,29)

InChI Key

PSMZIABMUSBCOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NC4=CC5=C(C=C4)C=CN5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxy Indole: The first step involves the synthesis of 6-benzyloxyindole. This can be achieved by reacting 6-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Acylation: The next step involves the acylation of the benzyloxyindole with chloroacetyl chloride to form 2-[6-(benzyloxy)-1H-indol-1-yl]acetyl chloride.

    Amidation: Finally, the acetyl chloride derivative is reacted with 6-aminoindole in the presence of a base like triethylamine to form the desired product, 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moieties can be oxidized to form oxindole derivatives.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with various molecular targets and pathways. The indole moieties can interact with enzymes and receptors in the body, leading to modulation of biological processes. For example, indole derivatives are known to interact with nuclear receptors and affect gene expression, which can lead to therapeutic effects in diseases such as cancer and inflammation.

Comparison with Similar Compounds

Key Structural Features

The target compound’s structure includes:

  • Benzyloxy-substituted indole : Enhances lipophilicity and may influence receptor binding.
  • Acetamide linker : Facilitates conformational flexibility and hydrogen bonding.
  • Unsubstituted indole NH: Potential for intermolecular interactions.

Below is a comparative analysis with structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Key Functional Groups Molecular Weight (M+1) Notable Features References
Target Compound Bis-indole Benzyloxy, acetamide ~428 (estimated) High lipophilicity, dual indole cores
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (5) Indole Carbamimidoyl, acetamide 217 Simplified structure, lower MW
Compound 28 (Molecules 2013) Indole + sulfonamide N-Ethylmethylsulfonamido, acetamide 553 Enhanced solubility via sulfonamide
Example 126 (Patent) Quinoline-pyridine Benzyloxy, piperidinylidene, cyano 584 Rigid quinoline core, high MW
2-(6-Fluoro-1H-indol-1-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide Bis-fluoroindole Fluoro substituents, ethyl linker ~420 (estimated) Increased electronegativity

Physicochemical Properties

  • Lipophilicity : The benzyloxy group in the target compound increases logP compared to analogs with polar groups (e.g., sulfonamide in Compound 28 or methoxy in ) .
  • Solubility : Unsubstituted indole NH groups may improve aqueous solubility relative to fully alkylated derivatives (e.g., N,N-dimethyl analogs in ) .
  • Molecular Weight: The target (~428 Da) is intermediate between simpler indole acetamides (e.g., Compound 5 at 217 Da) and larger quinoline derivatives (e.g., Example 126 at 584 Da) .

Biological Activity

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C25H21N3O2
  • Molecular Weight: 395.5 g/mol
  • CAS Number: 1224162-56-4

The biological activity of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide involves several mechanisms:

1. Protein Binding:
The compound interacts with various proteins through hydrogen bonding and hydrophobic interactions, modulating their activity.

2. Enzyme Inhibition:
It has been shown to inhibit specific enzymes, which can lead to altered cellular functions. For instance, similar indole derivatives have demonstrated inhibitory effects on RNA-dependent RNA polymerase (RdRp), crucial for viral replication.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide, as antiviral agents. A related study identified N-benzyl-acetamides as potent inhibitors of SARS-CoV-2 RdRp. The most effective compounds in that study had IC50 values ranging from 1.11 μM to 4.55 μM, indicating significant antiviral potency .

Anticancer Potential

Indole derivatives are also being explored for their anticancer properties. For example, compounds structurally similar to 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide have shown promise in inhibiting telomerase activity, which is often upregulated in cancer cells. A compound with similar structural features was reported to reduce telomerase activity significantly in vitro .

Study on SARS-CoV-2 Inhibition

In a study published in Nature Communications, researchers synthesized a series of indole-based compounds and tested their efficacy against SARS-CoV-2 RdRp. The findings indicated that modifications to the benzyl group enhanced the inhibitory activity, with some compounds achieving IC50 values below that of the control drug remdesivir .

Telomerase Inhibition Study

Another significant study investigated the effects of indole derivatives on telomerase inhibition. The results demonstrated that certain compounds could penetrate cell membranes effectively and inhibit telomerase within living cancer cells, suggesting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (μM)Activity Type
Compound AC25H21N3O23.35Antiviral
Compound BC25H22N3O34.55Antiviral
Compound CC25H23N3O37.50Anticancer

Q & A

Q. What are the common synthetic routes for 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)acetamide, and what reagents are critical for its preparation?

The synthesis typically involves multi-step reactions starting from substituted indole precursors. Key steps include:

  • Benzyloxy group introduction : Protection of the hydroxyl group on the indole ring using benzyl bromide under basic conditions (e.g., NaH) .
  • Acetamide coupling : A coupling agent like carbodiimide (e.g., DCC) facilitates the formation of the acetamide bond between the indole derivatives .
  • Deprotection and purification : Acidic or catalytic hydrogenation conditions remove protecting groups, followed by chromatography for purification .
    Reaction optimization (e.g., temperature control at 0–25°C) is critical to minimize by-products like unreacted intermediates .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and connectivity, particularly distinguishing between indole N-1 and C-3 substitutions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1668 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the acetamide coupling step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency .
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated couplings by stabilizing the reactive intermediate .
  • Stoichiometric ratios : A 1.2:1 molar ratio of coupling agent to substrate reduces unreacted starting material .
    Controlled experiments (e.g., varying temperatures from 0°C to RT) are recommended to identify optimal conditions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar indole-acetamide derivatives?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups like halogens vs. electron-donating methoxy groups) on target binding .
  • Dose-response studies : Test compounds across a concentration range to account for potency variations due to assay sensitivity .
  • Target validation : Use siRNA or knockout models to confirm specificity for pathways like apoptosis (e.g., Bcl-2/Mcl-1 inhibition) .

Q. How do computational methods aid in predicting the binding modes of this compound to biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with proteins (e.g., Bcl-2 family anti-apoptotic proteins) by analyzing hydrogen bonding and hydrophobic contacts .
  • MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to identify critical residues for affinity .
  • Pharmacophore mapping : Align structural features (e.g., indole rings, acetamide linkers) with known active compounds to prioritize targets .

Data Analysis and Mechanistic Questions

Q. How can researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound?

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and 50°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Comparative analysis : Cross-reference with published spectra of analogs (e.g., 5-methoxyindole derivatives) .

Q. What mechanistic insights explain the pH-dependent stability of the acetamide bond in physiological conditions?

  • Hydrolysis susceptibility : The acetamide bond is stable at neutral pH but undergoes base-catalyzed hydrolysis at pH > 9 due to hydroxide ion attack on the carbonyl .
  • Protection strategies : Incorporate sterically hindered substituents (e.g., adamantyl groups) near the amide to slow degradation .
  • Buffered stability assays : Monitor degradation kinetics in PBS (pH 7.4) vs. simulated intestinal fluid (pH 6.8) to guide formulation .

Biological and Pharmacological Questions

Q. What preclinical models are suitable for evaluating the anticancer potential of this compound?

  • Cell line panels : Screen against NCI-60 cancer cell lines to identify responsive types (e.g., leukemia, breast cancer) .
  • Xenograft models : Assess efficacy in vivo using immunodeficient mice implanted with target cell lines .
  • Biomarker analysis : Measure apoptosis markers (e.g., caspase-3 activation) and anti-apoptotic protein inhibition (e.g., Bcl-2, Mcl-1) .

Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) impact bioavailability?

  • LogP calculations : Benzyloxy groups increase lipophilicity (higher LogP), enhancing membrane permeability but potentially reducing solubility .
  • Metabolic stability : Fluorine substitution (e.g., 6-fluoroindole derivatives) slows hepatic clearance by reducing CYP450-mediated oxidation .
  • Prodrug approaches : Convert polar groups (e.g., -OH) to esters for improved absorption, with in vivo enzymatic reactivation .

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